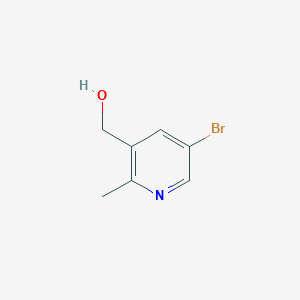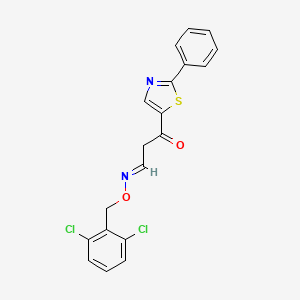
5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
説明
The compound “5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzimidazole core, which is a fused ring structure containing a benzene ring and an imidazole ring. The 5-chloro and 2-(6-chloro-3-pyridinyl) substituents would be attached to this core .Chemical Reactions Analysis
Benzimidazoles, in general, are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, benzimidazoles are crystalline solids that are stable under normal temperatures and pressures .科学的研究の応用
Variability in Chemistry and Properties
5-Chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, as part of the benzimidazole compounds, exhibits a fascinating variability in its chemical and physical properties. A comprehensive review covering papers up to 2008 highlights the preparation procedures, properties of free organic compounds, and their protonated or deprotonated forms. This review encapsulates the broad spectrum of complex compounds these ligands form, detailing their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. It opens avenues for further investigation into, as of now, unknown analogues, pinpointing areas ripe for discovery (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
The therapeutic potential of benzimidazole compounds, including this compound, has been extensively documented. These compounds are foundational in the development of pharmacologically active compounds across a myriad of therapeutic areas. Their significance is underscored by their inclusion in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer agents, and CNS stimulants and depressants. This highlights the molecule's pivotal role in drug discovery and development, offering a promising scaffold for future therapeutic agents (Babbar, Swikriti, & Arora, 2020).
Optoelectronic Applications
The research on quinazolines and pyrimidines, including benzimidazole derivatives, has expanded into optoelectronics. These compounds are key in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is invaluable for creating novel optoelectronic materials. Specific derivatives have shown potential in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underscoring their significant impact on the field of optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antitumor Activity
Benzimidazole derivatives exhibit profound antitumor activity, offering a promising avenue for cancer treatment. Various derivatives have been explored for their potential in acting as intercalators, alkylating agents, topoisomerase inhibitors, and tubulin inhibitors. The structural diversity and functional versatility of benzimidazole compounds position them as critical entities in the search for new antitumor drugs, offering a vast landscape for the development of novel therapeutics with enhanced efficacy and specificity (Akhtar et al., 2019).
作用機序
将来の方向性
The future directions for research on “5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing new synthetic methods .
特性
IUPAC Name |
6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKHDKPKYMOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324263 | |
| Record name | 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337920-73-7 | |
| Record name | 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)


![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)
![3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2573855.png)

![2-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2573859.png)
![Oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)



![2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573867.png)

